![molecular formula C277H443N97O98S8 B081227 Cobrotoxin CAS No. 12584-83-7](/img/structure/B81227.png)
Cobrotoxin
Overview
Description
Cobrotoxin is the main neurotoxic protein isolated from the venom of the Taiwan cobra Naja naja atra . It is a small, basic protein consisting of a single polypeptide chain of 62 amino acids, cross-linked by four disulfide bonds . It is a nicotinic acetylcholine receptor (nAChR) antagonist which causes paralysis by preventing the binding of acetylcholine to the nAChR .
Synthesis Analysis
The cDNA encoding cobrotoxin was constructed from the cellular RNA isolated from the venom glands of Naja naja atra by reverse transcription polymerase chain reaction . Sequencing several clones containing about 0.5 Kb DNA inserts contained a complete and full-length reading frame of 249 base pairs covering a precursor of cobrotoxin gene with a deduced mature protein sequence of 62 amino acids which are identical to the amino acid sequence of cobrotoxin and a 21 amino acid segment of signal peptide .
Molecular Structure Analysis
Cobrotoxin is a small, basic protein consisting of a single polypeptide chain of 62 amino acids, cross-linked by four disulfide bonds . The disulfide bonds and Tyr-25 which is buried in the molecule form a central core to maintain and stabilize the active conformation of the toxin .
Chemical Reactions Analysis
Selective and stepwise chemical modifications of cobrotoxin indicate that at least two cationic groups, an epsilon-amino group of Lys-47 and a guanidino group of Arg-33, both of which are common to all known postsynaptic neurotoxins, held at a certain critical distance in the molecule, are functionally important for its neuromuscular blocking activity .
Physical And Chemical Properties Analysis
Cobrotoxin comprises 62 amino acid residues with a molecular weight of about 7 kDa . It can bind to several subtypes of the nicotinic acetylcholine receptors (nAChRs) and also a few other receptors and ion channels .
Scientific Research Applications
Inhibition of NF-κB Activation and Gene Expression : Cobrotoxin has been shown to inhibit NF-κB activation and target gene expression by reacting with NF-κB signal molecules. This action of cobrotoxin could have significant implications in modulating inflammatory responses (Park et al., 2005).
Structural and Functional Analysis : Studies have detailed the structure of cobrotoxin, including its amino acid composition and the critical role of its disulfide bonds in maintaining its active conformation. This understanding is crucial for exploring its applications in various fields, including medicine and biochemistry (Yang, 1999).
Neuromuscular Blocking Activity : Research has shown that cobrotoxin specifically binds to the nicotinic acetylcholine receptor on the postsynaptic membrane, thus blocking neuromuscular transmission. This property highlights its potential use in studying neurotransmission processes and as a tool in neurobiology (Yang, 1976).
Immunochemical Studies : Cobrotoxin has been characterized immunochemically, and its specific neutralizing capacity has been investigated. This research provides insights into the development of antivenoms and other therapeutic agents (Chang & Yang, 1969).
Potential Therapeutic Applications : Cobrotoxin has been studied for its potential therapeutic applications, including its anti-tumor effects on specific cancer cell lines and possible utility in treating diseases like COVID-19. These studies highlight the diverse therapeutic potential of cobrotoxin in medicine (Lin, Reid, & Qin, 2020).
Impact on Autophagy and Cellular Processes : Research on cobrotoxin's role in cell death, particularly in lung cancer cells, reveals its influence on autophagy and cellular pathways, underscoring its potential as a tool in cancer research and therapy (Shen et al., 2013).
Future Directions
properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLZNQZEYAYBJ-QWZQWHGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C277H443N97O98S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6957 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cobrotoxin | |
CAS RN |
11103-42-7, 12584-83-7 | |
Record name | Cobrotoxin (reduced) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobrotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012584837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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